4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine
Overview
Description
4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a benzyloxycarbonyloxy group, which is further linked to the phenylalanine amino acid. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine typically involves multiple steps, starting with the protection of the phenylalanine amino groupCommon reagents used in these reactions include bromine, benzyloxycarbonyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove or alter specific functional groups.
Substitution: Commonly involves replacing the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under mild to moderate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to probe the active sites of enzymes or to develop enzyme inhibitors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyloxycarbonyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyloxycarbonyloxy)-phenylalanine
- 4-(2-Fluorobenzyloxycarbonyloxy)-phenylalanine
- 4-(2-Iodobenzyloxycarbonyloxy)-phenylalanine
Uniqueness
Compared to its analogs, 4-(2-Bromobenzyloxycarbonyloxy)-phenylalanine exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in reactions requiring selective bromination or in applications where the bromine atom’s properties are advantageous .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c18-14-4-2-1-3-12(14)10-23-17(22)24-13-7-5-11(6-8-13)9-15(19)16(20)21/h1-8,15H,9-10,19H2,(H,20,21)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTFYWRQAYYIQG-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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